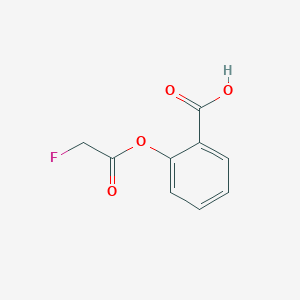

2-(2-fluoroacetoxy)benzoic acid

説明

2-(2-Fluoroacetoxy)benzoic acid is an ortho-substituted benzoic acid derivative featuring a fluoroacetoxy group (-O-CO-CF₂H) at the 2-position of the aromatic ring. This compound is structurally significant due to the electron-withdrawing nature of the fluorine atom, which influences its physicochemical properties and reactivity. Applications of such compounds span pharmaceutical intermediates, dyes, and biochemical research, though specific uses for this compound remain underexplored in the literature .

特性

IUPAC Name |

2-(2-fluoroacetyl)oxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO4/c10-5-8(11)14-7-4-2-1-3-6(7)9(12)13/h1-4H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJRKJAXVBVDDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OC(=O)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30957750 | |

| Record name | 2-[(Fluoroacetyl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30957750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364-71-6 | |

| Record name | 2-[(2-Fluoroacetyl)oxy]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=364-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoroaspirin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000364716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(Fluoroacetyl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30957750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUOROASPIRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55RH7BA96P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-fluoroacetoxy)benzoic acid involves the esterification of salicylic acid with fluoroacetic acid. The reaction typically requires a catalyst, such as sulfuric acid or phosphoric acid, to facilitate the esterification process . The reaction conditions include maintaining a controlled temperature and ensuring the presence of an excess of acetic anhydride to drive the reaction to completion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions: 2-(2-fluoroacetoxy)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: The compound can participate in substitution reactions, where the fluoroacetyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted salicylic acid derivatives .

科学的研究の応用

Chemistry: 2-(2-fluoroacetoxy)benzoic acid is used in chemical research to study the properties and reactions of fluoroacetate esters. It serves as a model compound for understanding the behavior of similar esters under various conditions .

Biology: In biological research, the compound is used to investigate the effects of fluoroacetate esters on biological systems. Its high toxicity makes it a valuable tool for studying the mechanisms of toxicity and potential antidotes .

Medicine: Researchers explore its structure-activity relationships to design safer and more effective derivatives .

Industry: In the industrial sector, the compound is used in the synthesis of other chemicals and materials. Its unique properties make it suitable for specialized applications, such as in the production of certain polymers .

作用機序

2-(2-fluoroacetoxy)benzoic acid exerts its effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition decreases the conversion of arachidonic acid to prostaglandins and thromboxanes, which are involved in inflammation and pain pathways . The compound’s high toxicity is attributed to its ability to disrupt cellular metabolism by interfering with the citric acid cycle .

類似化合物との比較

Substituent Effects on Acidity and Reactivity

The carboxylic acid group in benzoic acid derivatives is highly sensitive to substituent effects. For 2-(2-fluoroacetoxy)benzoic acid, the electron-withdrawing fluoroacetoxy group enhances the acidity of the -COOH group compared to unsubstituted benzoic acid (pKa ~4.2). This effect parallels observations in 2-(4-sulfooxy)benzoic acid (pKa ~1.8), where the sulfonate group further lowers acidity due to stronger electron withdrawal . In contrast, electron-donating groups like methoxy (e.g., 2-ethoxybenzoic acid , CAS 134-11-2) reduce acidity (pKa ~4.5–5.0), aligning with Hammett substituent constants (σ meta/para) .

| Compound | Substituent | Position | pKa (Approx.) | Electron Effect |

|---|---|---|---|---|

| Benzoic acid | -H | - | 4.2 | Reference |

| This compound | -O-CO-CF₂H | 2-ortho | ~2.5–3.0* | Strongly withdrawing |

| 2-(4-Sulfooxy)benzoic acid | -O-SO₃H | 4-para | 1.8 | Very strongly withdrawing |

| 2-Ethoxybenzoic acid | -OCH₂CH₃ | 2-ortho | 4.5–5.0 | Weakly donating |

*Estimated based on substituent effects.

Structural and Crystallographic Comparisons

The crystal packing of ortho-substituted benzoic acids is influenced by hydrogen bonding and steric effects. For example, 2-(2-ethoxy-2-oxoacetamido)benzoic acid (CCDC 2000864) forms planar molecular chains via O–H⋯O and C–H⋯O interactions, stabilized by its ethoxy-oxoacetamido substituent . In contrast, 2-(4-methylbenzoyl)benzoic acid exhibits lower ΔGbinding values in receptor interactions compared to bulkier analogs, suggesting steric hindrance from the methyl group reduces binding affinity . The fluoroacetoxy group in this compound may similarly impact crystallinity and molecular interactions due to its electronegativity and moderate steric bulk.

生物活性

2-(2-Fluoroacetoxy)benzoic acid is a fluorinated derivative of benzoic acid, characterized by a fluorine atom and an acetoxy group attached to the benzene ring. This compound is part of a broader category of fluorinated organic compounds, which often exhibit enhanced biological activity and stability due to the presence of fluorine. Its potential applications span various fields, particularly in pharmaceuticals and agrochemicals.

Chemical Structure and Synthesis

The molecular structure of this compound includes a benzene ring with an acetoxy group (-O-C(=O)-CH3) and a fluorine atom at the ortho position relative to the carboxylic acid group. This substitution pattern significantly influences its chemical reactivity and biological interactions.

The synthesis typically involves the reaction of benzoic acid with 2-fluoroacetyl chloride in the presence of a base such as pyridine or triethylamine, facilitating the formation of the acetoxy group. The reaction mechanism is characterized by nucleophilic acyl substitution, where benzoic acid acts as the nucleophile attacking the electrophilic carbonyl carbon of 2-fluoroacetyl chloride.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of fluorine enhances lipophilicity, improving membrane penetration in biological systems. This compound's acidic nature allows it to interact with cellular components, potentially influencing signaling pathways and metabolic processes.

Research indicates that fluorinated compounds often exhibit altered pharmacokinetics compared to their non-fluorinated counterparts, which can lead to increased therapeutic efficacy. For instance, studies have shown that compounds similar to this compound can effectively target anti-apoptotic proteins in cancer cells, promoting apoptosis in malignancies that rely on these proteins for survival .

Case Studies

- Cancer Therapeutics : A study explored the design of dual inhibitors targeting Mcl-1 and Bfl-1 proteins, which are overexpressed in various cancers. Compounds derived from benzoic acid scaffolds demonstrated significant binding affinity and selectivity towards these proteins, leading to enhanced cell death in lymphoma models . While this compound was not directly tested, its structural similarity suggests potential applications in this area.

- Antimicrobial Properties : Research on related fluorinated benzoic acids has indicated antimicrobial properties, suggesting that this compound may also possess similar effects against bacterial strains due to its unique structural features .

Comparative Analysis

| Compound | Biological Target | Binding Affinity (Ki) | Effect |

|---|---|---|---|

| This compound | Mcl-1/Bfl-1 inhibitors | Not directly reported | Potential apoptosis induction |

| Related benzoic acids | Various cancer targets | Varies | Induction of cell death |

| Fluorinated derivatives | Antimicrobial agents | Not specified | Inhibition of bacterial growth |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。